3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Overview
Description
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a chemical compound with the CAS Number 926659-01-0 . It has a molecular weight of 240.3 . The IUPAC name for this compound is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .
Molecular Structure Analysis
The InChI code for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator .Scientific Research Applications
Mass-Spectrometric Study
A study conducted by Ermakov and Sheinker (1981) explored the mass spectra of substituted diazabicyclo[3.3.1]nonanes, revealing insights into their fragmentation behaviors. The research showed that fragmentation of these compounds is influenced by their structural characteristics and the properties of the heteroatoms within the bicyclic systems, providing valuable information for understanding their chemical behaviors in mass spectrometric analyses (Ermakov & Sheinker, 1981).
Pharmacological Research
Further pharmacological research on diazabicyclo[3.3.1]nonane scaffolds, as highlighted by Eibl et al. (2013), demonstrated their interaction with nicotinic acetylcholine receptors (nAChRs). By modifying the hydrogen bond acceptor (HBA) functionality within the scaffold, compounds exhibiting higher affinities and selectivity for α4β2(*) nAChR subtypes were developed, offering potential pathways for developing selective ligands for therapeutic applications (Eibl et al., 2013).
Synthesis and Structural Studies
Research on the synthesis and structural analysis of diazabicyclo[3.3.1]nonane derivatives has been extensive. For instance, Nikit-skaya and Yakhontov (1970) investigated transformations of specific derivatives, leading to the synthesis of novel compounds with potential applications in organic chemistry and materials science (Nikit-skaya & Yakhontov, 1970).
Conformational and Structural Analysis
The study by Fernández et al. (1992) on amides derived from diazabicyclo[3.3.1]nonanes provided detailed insights into their conformational and structural characteristics using NMR spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the stereochemical aspects of these compounds and their potential implications in the design of bioactive molecules (Fernández et al., 1992).
Green Chemistry Applications
A notable application in green chemistry was demonstrated by Gao et al. (2007), who synthesized hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane via an environmentally friendly catalytic reaction. This work showcases the potential of diazabicyclo[3.3.1]nonane derivatives in sustainable chemical processes, emphasizing the role of green chemistry in modern synthesis (Gao et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
As for future directions, while specific information on 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane was not available, similar compounds have shown potential in the development of treatments for FGFRs-mediated diseases . This suggests that 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane could also have potential applications in medicinal chemistry.
properties
IUPAC Name |
tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOYCEBPHSEGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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